molecular formula C11H10BrNO2 B1417120 Ethyl 3-bromo-6-cyano-2-methylbenzoate CAS No. 1805414-53-2

Ethyl 3-bromo-6-cyano-2-methylbenzoate

Cat. No.: B1417120
CAS No.: 1805414-53-2
M. Wt: 268.11 g/mol
InChI Key: UWZYQLMGTGSCBH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 6-position, and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molar mass of 284.11 g/mol.

Properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)9(12)5-4-8(10)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYQLMGTGSCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-cyano-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent cyanation. The reaction conditions typically include:

    Esterification: The conversion of the brominated product to its ethyl ester form using ethanol (C₂H₅OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyano-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH₄, hydrogen gas with a palladium catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), acidic or basic conditions.

Major Products

    Substitution: Ethyl 3-amino-6-cyano-2-methylbenzoate, Ethyl 3-thio-6-cyano-2-methylbenzoate.

    Reduction: Ethyl 3-bromo-6-amino-2-methylbenzoate.

    Oxidation: Ethyl 3-bromo-6-cyano-2-carboxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-6-cyano-2-methylbenzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzene ring critically determines the compound’s properties. Below is a comparison with analogous derivatives:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 3-bromo-6-cyano-2-methylbenzoate 3-Br, 6-CN, 2-CH₃ C₁₁H₁₀BrNO₂ 284.11 High lipophilicity; moderate stability due to steric hindrance from methyl group
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate 3-Br, 2-CN, 6-CF₃ C₁₁H₇BrF₃NO₂ 322.08 Enhanced electron-withdrawing effect (CF₃); higher reactivity in nucleophilic substitutions
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate 3-OBz, 6-Br, 2-F C₁₅H₁₂BrFO₃ 339.16 Increased polarity due to fluorine and benzyloxy groups; improved solubility in polar solvents

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The presence of Br, CN, and CF₃ substituents enhances electrophilic aromatic substitution (EAS) reactivity. For example, the trifluoromethyl group in Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate significantly lowers the electron density of the aromatic ring compared to the methyl group in the target compound, making it more reactive toward nucleophilic attack .
  • In contrast, the smaller fluorine atom in Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate minimizes steric interference .
  • Solubility: Polar substituents (e.g., benzyloxy, fluorine) improve solubility in organic solvents like ethyl acetate or dichloromethane, whereas nonpolar groups (e.g., CF₃, CH₃) favor solubility in nonpolar media .
Stability and Handling
  • Thermal Stability: this compound is stable under inert atmospheres but may decompose at temperatures above 150°C. In contrast, trifluoromethyl-substituted analogs exhibit higher thermal stability due to the strong C-F bonds .
  • Sensitivity to Moisture: The ester group renders the compound susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. This is less pronounced in fluorinated derivatives like Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate, where fluorine’s electronegativity stabilizes the ester linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-6-cyano-2-methylbenzoate
Reactant of Route 2
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Ethyl 3-bromo-6-cyano-2-methylbenzoate

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